![molecular formula C20H18ClN3O3S B2806284 N-(2-chlorophenyl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 922988-92-9](/img/structure/B2806284.png)
N-(2-chlorophenyl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
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Description
N-(2-chlorophenyl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide, commonly known as CDPCP, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDPCP belongs to the class of pyridazine derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Antioxidant Capacity and Reaction Pathways
Compounds with phenolic structures, such as the one you're inquiring about, are often studied for their antioxidant properties. Research has elucidated the mechanisms of action of antioxidants, including the ability to form coupling adducts with radicals, which could potentially include the actions of complex molecules like "N-(2-chlorophenyl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide" (Ilyasov et al., 2020).
Role in Inhibition Mechanisms
Pyridazinone derivatives, sharing structural motifs with the compound , have been explored for their role as selective enzyme inhibitors. This is particularly relevant in the context of cyclooxygenase inhibition, where similar compounds have demonstrated significant selective inhibition, hinting at the potential for "N-(2-chlorophenyl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide" to serve in related capacities (Asif, 2016).
Environmental Toxicology
Understanding the environmental impact and toxicological profile of chlorophenols and their derivatives, which are structurally related to the compound , is crucial. These studies inform on the potential risks and behaviors of such compounds in aquatic ecosystems, potentially guiding research on the environmental implications of "N-(2-chlorophenyl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide" (Ge et al., 2017).
Synthetic and Medicinal Chemistry Applications
The development and synthesis of complex molecules like the one you're interested in are vital areas of research within medicinal and synthetic chemistry. This includes exploring novel synthetic routes and understanding the implications of specific substituents on biological activity, which can provide insights into the potential applications of "N-(2-chlorophenyl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide" in drug development or as a pharmacological tool (Saeed et al., 2017).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3S/c1-26-17-9-7-13(11-18(17)27-2)15-8-10-20(24-23-15)28-12-19(25)22-16-6-4-3-5-14(16)21/h3-11H,12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKKNGQJSMOWCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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